N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

FGFR inhibition Kinase selectivity Cancer research

Researchers probing FGFR1- or JAK3-driven signaling often lack selective chemical probes to cleanly dissect target-specific phenotypes. This compound fills that gap with defined selectivity profiles and dual-activity potential. • 16-fold FGFR1-over-FGFR4 selectivity (IC₅₀ 185 nM vs. 2,990 nM) • 60-fold JAK3-over-TYK2 selectivity (IC₅₀ 300 nM vs. 18,100 nM) • Dual JAK3/HDAC1 inhibition (each 300 nM) for polypharmacology studies • Antiproliferative benchmark: HeLa 8.5 µM, MCF-7 6.0 µM, A549 7.2 µM. Sourced for reliable research supply.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B7757161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+
InChIKeyYCEDAFFTXFJVBR-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide: A Structurally Distinct Heterocyclic Acrylamide for Medicinal Chemistry Research


N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide (CAS 514822-19-6) is a synthetic heterocyclic acrylamide derivative with a molecular formula of C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . Its molecular architecture combines a 3-cyanophenyl group with a 5-methyl-2-furyl moiety via an acrylamide linker. This specific substitution pattern distinguishes it from other cyano-acrylamide analogs and is of interest in medicinal chemistry exploration for its potential to engage diverse biological targets [1].

Why N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide Cannot Be Readily Substituted by In-Class Acrylamide Analogs


Within the broader class of cyano-substituted acrylamides, subtle modifications to the N-aryl group or the heterocyclic substituent can drastically alter target engagement, selectivity profiles, and cellular potency [1]. The specific combination of a 3-cyanophenyl moiety and a 5-methyl-2-furyl group in N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide yields a unique chemical scaffold with a distinct pattern of biological activity. Direct substitution with other acrylamides, even those with a 3-cyanophenyl group but a different heterocycle (e.g., naphthyl) or those with a 5-methyl-2-furyl group but a different N-aryl substitution, is not scientifically valid without direct comparative data, as these changes can significantly impact binding affinity and functional activity .

Quantitative Differentiation of N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide: FGFR and JAK Kinase Profiling Data


Selective Inhibition of FGFR1 over FGFR4: A Key Differentiator for N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide exhibits a significant selectivity window between FGFR1 and FGFR4. It inhibits human FGFR1 with an IC₅₀ of 185 nM, while its potency against human FGFR4 is substantially lower, with an IC₅₀ of 2,990 nM [1]. This 16-fold difference in potency is a key differentiating feature compared to pan-FGFR inhibitors that do not discriminate between these receptor subtypes.

FGFR inhibition Kinase selectivity Cancer research

Differential Kinase Inhibitory Profile: Potent JAK3 Inhibition vs. TYK2 for N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

The compound demonstrates a notable difference in its inhibitory activity against JAK family kinases. While it is a relatively weak inhibitor of TYK2 (IC₅₀ = 18,100 nM), it shows 600-fold greater potency against JAK3 (IC₅₀ = 300 nM) [1]. This pronounced selectivity distinguishes it from pan-JAK inhibitors, which typically show broader and more equipotent activity across the JAK family.

JAK/STAT signaling Kinase inhibition Immunology

Antiproliferative Activity in Cancer Cell Lines: A Comparative Potency Benchmark for N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

The compound exhibits consistent antiproliferative activity across a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range: HeLa (cervical) 8.5 µM, MCF-7 (breast) 6.0 µM, and A549 (lung) 7.2 µM . This potency profile is comparable to or better than other acrylamide-based lead compounds in early-stage anticancer research, establishing a quantitative benchmark for this specific scaffold.

Anticancer Cytotoxicity Cell-based assays

Multi-Target Engagement Potential: Interaction with Histone Deacetylase 1 (HDAC1) by N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

Beyond kinase inhibition, N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide also demonstrates inhibitory activity against human recombinant HDAC1 with an IC₅₀ of 300 nM [1]. This multi-target engagement profile—inhibiting both FGFR1/JAK3 and HDAC1—differentiates it from more selective single-target agents and suggests potential for polypharmacology in cancer research.

Epigenetics HDAC inhibition Polypharmacology

Modest Binding Affinity to Histamine H3 Receptor (H3R) Suggests a Favorable Safety Profile for N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

Counter-screening data indicates that N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide has a modest binding affinity for the human histamine H3 receptor, with a measured Kd of 1.35 nM [1]. This finding suggests a potential for CNS-related off-target effects, which should be considered in in vivo study design. In comparison to other acrylamide-based probes with more promiscuous binding profiles, this compound's relatively clean off-target profile may be advantageous for mechanistic studies.

Off-target activity Safety profiling GPCR

Recommended Research and Industrial Applications for N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide Based on Quantitative Evidence


Selective FGFR1-Dependent Cancer Cell Line Screening and Pathway Dissection

Leverage the compound's 16-fold selectivity for FGFR1 over FGFR4 to probe FGFR1-specific signaling in cancer cell lines that are addicted to FGFR1 signaling. This application is directly supported by the enzyme inhibition data (FGFR1 IC₅₀ = 185 nM vs. FGFR4 IC₅₀ = 2,990 nM) [1]. Use this compound as a chemical tool to distinguish FGFR1-dependent phenotypes from those driven by other FGFR family members, a task that is confounded by the use of less selective pan-FGFR inhibitors.

Investigating JAK3-Specific Pathways in Immune Cell Models

Utilize the compound's pronounced 60-fold selectivity for JAK3 over TYK2 (JAK3 IC₅₀ = 300 nM; TYK2 IC₅₀ = 18,100 nM) to study JAK3-dependent cytokine signaling in immune cells [1]. This application is ideal for dissecting the specific contribution of JAK3 to immune responses while minimizing off-target effects on TYK2-mediated pathways, such as those involving type I interferons.

Anticancer Lead Optimization and Structure-Activity Relationship (SAR) Studies

Employ the compound's established antiproliferative activity in a panel of cancer cell lines (HeLa IC₅₀ = 8.5 µM, MCF-7 IC₅₀ = 6.0 µM, A549 IC₅₀ = 7.2 µM) as a quantitative starting point for medicinal chemistry optimization [1]. The low micromolar potency in multiple cell lines provides a robust benchmark for evaluating the impact of subsequent structural modifications on cellular activity.

Polypharmacology Research: Dual Kinase and HDAC Inhibition

Explore the compound's potential for polypharmacology in cancer research, based on its dual inhibition of JAK3 and HDAC1 at comparable potencies (IC₅₀ values of 300 nM for both targets) [1]. This scenario is particularly relevant for investigating synergistic mechanisms of action where concurrent inhibition of kinase signaling and epigenetic regulation may yield enhanced therapeutic effects.

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